molecular formula C24H25N3O3 B2380542 1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene CAS No. 877813-99-5

1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene

Cat. No.: B2380542
CAS No.: 877813-99-5
M. Wt: 403.482
InChI Key: BTLAUEKZZIVEND-UHFFFAOYSA-N
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Description

This compound belongs to the triazacyclopenta[cd]azulene class, characterized by a fused tricyclic core containing three nitrogen atoms. Such compounds are explored for applications in medicinal chemistry, including antitumor and antioxidant activities .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-28-21-12-11-17(14-22(21)29-2)20-15-27-24-19(20)10-6-7-13-26(24)23(25-27)16-30-18-8-4-3-5-9-18/h3-5,8-9,11-12,14-15H,6-7,10,13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLAUEKZZIVEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)COC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene is a synthetic organic molecule with potential biological activities. Its complex structure suggests a variety of interactions with biological systems, making it a candidate for pharmacological research. This article explores its biological activity through various studies and findings.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antifungal Activity : Preliminary studies suggest potential antifungal properties against specific strains.
  • Anticancer Properties : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : The structural features suggest possible interactions with neurotransmitter systems.

Antifungal Activity

A study evaluated the antifungal properties of several compounds similar to the target compound. Results indicated that specific derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 3.05 to 12.26 μM against pathogenic fungi. The study highlighted the potential for developing new antifungal agents based on these findings .

Anticancer Activity

In another investigation, compounds with structural similarities were tested for their ability to inhibit cancer cell growth. The results showed that certain derivatives effectively reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative demonstrated a half-maximal inhibitory concentration (IC50) of approximately 15 µM in breast cancer cells .

Neuroprotective Effects

Research into neuroprotective effects revealed that compounds with similar triazole structures could modulate neuroinflammatory responses. In vitro assays indicated that these compounds reduced the production of pro-inflammatory cytokines in microglial cells, suggesting a potential role in treating neurodegenerative diseases .

Data Table

Activity Tested Compound Effect Reference
Antifungal1-(3,4-Dimethoxyphenyl) derivativeMIC: 3.05 - 12.26 μM
AnticancerSimilar triazole derivativeIC50: ~15 µM
NeuroprotectionTriazole-based compoundsReduced pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural features may allow it to interact with specific molecular targets involved in tumor growth.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and oxidative stress.

Material Science

  • Polymer Development : The compound can be used as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
  • Nanotechnology : Its unique structure allows for incorporation into nanomaterials for drug delivery systems, improving bioavailability and targeting efficiency.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In a comparative study, the compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development.
  • Polymer Applications : A research team developed a copolymer incorporating this compound which showed improved thermal properties compared to conventional polymers, making it suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and related analogs from the evidence:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield Key Properties/Activities Reference
Target: 1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene Triazacyclopenta[cd]azulene 3,4-Dimethoxyphenyl, phenoxymethyl ~450–470* N/A Hypothesized antitumor/antioxidant
1-(4-Methoxyphenyl)-N-(o-tolyl)-4-(p-tolyl)-...-2a,3,4a-triazacyclopenta[cd]azulene Triazacyclopenta[cd]azulene 4-Methoxyphenyl, o-tolyl, p-tolyl, carbothioamide 506.66 N/A High lipophilicity (carbothioamide)
1-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-...triazacyclopenta[cd]azulene Triazacyclopenta[cd]azulene 2,4-Dichlorophenoxy, 4-methoxyphenyl ~470 N/A Enhanced electrophilicity (Cl)
1-Phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-...triazacyclopenta[cd]azulene-3-carboxamides Triazacyclopenta[cd]azulene Phenoxymethyl, aryl groups, carboxylic acid amide ~400–450 Moderate Antioxidant activity
2-Aryl-4-phenyl-3H-1,2a-diazacyclopent[cd]azulene Diazacyclopent[cd]azulene (2N) Aryl, phenyl ~300–350 70–85% Base for tricyclic pharmacophores
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazoline Pyrazoline (2N) 3,4-Dimethylphenyl, 4-alkoxyphenyl 356–400 80–85% Fluorescence, chalcone derivatives

*Estimated based on analogous structures.

Key Observations:

Pyrazoline derivatives (e.g., ) lack the fused tricyclic system, reducing conformational rigidity and metabolic stability compared to azulene-based compounds.

Substituent Effects: Electron-donating groups (e.g., 3,4-dimethoxyphenyl in the target): Increase solubility and may enhance interactions with polar enzyme pockets . Carbothioamide (): Introduces sulfur, increasing lipophilicity (logP) and membrane permeability compared to the target’s ether-linked phenoxymethyl group.

Synthetic Accessibility :

  • Triazacyclopenta[cd]azulenes generally require multi-step cyclization (e.g., reflux with arylisocyanates, ), with yields (~70–85%) comparable to pyrazoline syntheses .
  • Diazacyclopenta[cd]azulenes () are synthesized via aldehyde-mediated cyclization but lack the third nitrogen, simplifying their preparation.

Biological Relevance: Triazacyclopenta[cd]azulenes with aryl groups () exhibit antitumor activity, likely due to intercalation or kinase inhibition. The target’s dimethoxyphenyl group may mimic tyrosine kinase inhibitors (e.g., imatinib). Antioxidant activity is noted in carboxamide derivatives (), suggesting the target’s methoxy groups could similarly scavenge free radicals.

Research Implications

  • Structure-Activity Relationship (SAR) : The target’s 3,4-dimethoxyphenyl group warrants comparison with dichloro () or carbothioamide () analogs to optimize bioactivity.
  • Synthetic Optimization : Adopting high-yield chalcone cyclization methods () could improve scalability for azulene derivatives.
  • Therapeutic Potential: Further studies should evaluate the target’s cytotoxicity and selectivity against cancer cell lines, leveraging precedents from .

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